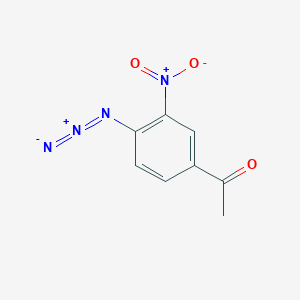
1-(4-Azido-3-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Azido-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-3-nitrophenyl)ethan-1-one typically involves the azidation of a precursor compound. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the aromatic ring. The reaction conditions often involve the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. These methods often utilize recyclable catalysts and mild reaction conditions to optimize yield and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Azido-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and catalysts like palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are typical reagents for azidation.
Major Products
Reduction of Nitro Group: 1-(4-Amino-3-nitrophenyl)ethan-1-one.
Reduction of Azido Group: 1-(4-Azido-3-aminophenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(4-Azido-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form stable amide bonds with primary amino groups.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Azido-3-nitrophenyl)ethan-1-one involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming stable triazole rings through cycloaddition.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)ethan-1-one: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
1-(4-Amino-3-nitrophenyl)ethan-1-one:
Uniqueness
1-(4-Azido-3-nitrophenyl)ethan-1-one is unique due to the presence of both azido and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
104503-83-5 |
|---|---|
Formule moléculaire |
C8H6N4O3 |
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
1-(4-azido-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c1-5(13)6-2-3-7(10-11-9)8(4-6)12(14)15/h2-4H,1H3 |
Clé InChI |
QQOJJSQVIYAMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


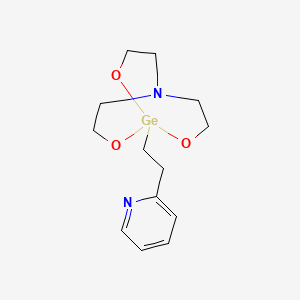
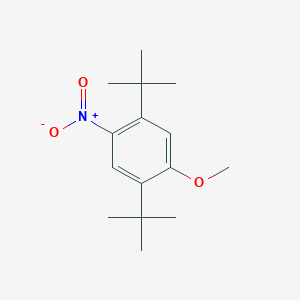
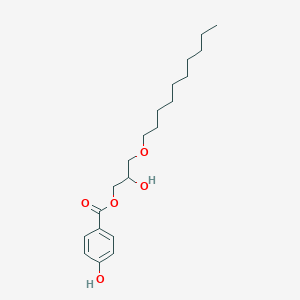
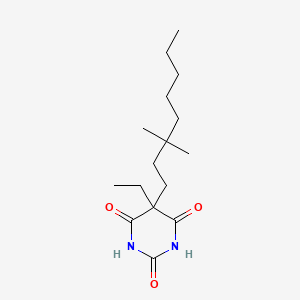
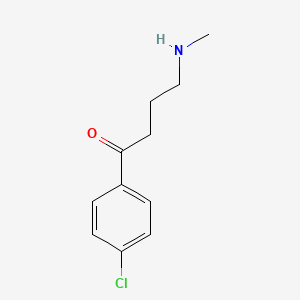
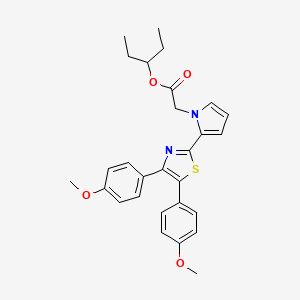

![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

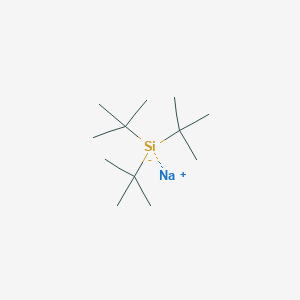
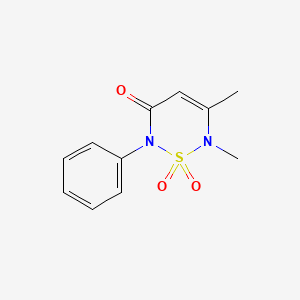
![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
